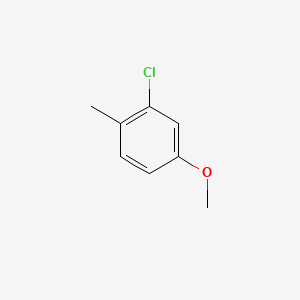

2-Chloro-4-methoxy-1-methylbenzene

Description

Contextual Significance of Halogenated Anisoles and Toluenes in Organic Synthesis

Halogenated anisoles and toluenes are valuable intermediates in organic synthesis. The halogen atom, typically chlorine or bromine, serves as a versatile functional handle. It can be readily displaced by other nucleophiles or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to the construction of complex molecular frameworks.

The methoxy (B1213986) group in anisole derivatives and the methyl group in toluene (B28343) derivatives are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. nih.govresearchgate.net This directing effect allows for the regioselective introduction of new substituents onto the aromatic ring. For instance, the nitration of toluene or anisole predominantly yields ortho- and para-substituted products. nih.govresearchgate.net The presence of these groups, in conjunction with a halogen, provides multiple strategic points for molecular elaboration.

Overview of the Research Landscape Surrounding 2-Chloro-4-methoxy-1-methylbenzene

The research landscape for this compound appears to be primarily focused on its role as a chemical intermediate and building block in organic synthesis. While extensive research into the fundamental properties and applications of this specific isomer is not widely published, its utility can be inferred from the broader context of halogenated aromatic compounds. It is commercially available from various chemical suppliers, indicating its use in both academic and industrial research and development. bldpharm.comchemicalbook.com3wpharm.com

Chemical and Physical Properties of this compound

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-4-methoxytoluene, 3-Chloro-4-methylanisole |

| CAS Number | 54788-38-4 |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 76°C at 2 mmHg |

| Density | 1.105 g/cm³ |

Spectroscopic data, such as 1H NMR, 13C NMR, and IR spectra, are available in various chemical databases for the structural elucidation and characterization of this compound. chemicalbook.comnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZVVVASCILFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426249 | |

| Record name | 2-CHLORO-4-METHOXY-1-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-38-4 | |

| Record name | 2-CHLORO-4-METHOXY-1-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloro 4 Methoxy 1 Methylbenzene

Retrosynthetic Analysis for Targeted Functionalization

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. amazonaws.com For 2-Chloro-4-methoxy-1-methylbenzene, this process involves mentally disconnecting the molecule at key bonds to identify simpler, commercially available starting materials. The primary disconnections for this molecule are at the C-Cl and C-O bonds, suggesting precursors such as 4-methoxytoluene, 2-chloro-4-methylphenol (B1207291), or related structures. The analysis helps in identifying synthons, which are idealized fragments, and their corresponding synthetic equivalents. amazonaws.com This approach allows for the logical construction of a synthetic plan, considering factors like regioselectivity and the compatibility of functional groups.

Synthesis via Phenolic and Anilino Precursors

The use of phenolic and anilino compounds as starting materials offers versatile and well-established routes to this compound.

A common starting point for the synthesis is p-methylphenol (p-cresol). A process for preparing 2-chloro-4-methylphenol involves reacting 4-methylphenol with a chlorinating agent, such as chlorine or sulfuryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). google.com This reaction can achieve high selectivity for the desired 2-chloro isomer. google.com Subsequent methylation of the resulting 2-chloro-4-methylphenol yields this compound.

p-Cresol (B1678582) (4-methylphenol) and its derivatives are key precursors. google.com The synthesis often begins with the chlorination of p-cresol to form 2-chloro-p-cresol. chemsrc.com Following this, methylation of the hydroxyl group, for instance using dimethyl sulfate (B86663), produces the target molecule, this compound. chemsrc.com

A patented method describes the synthesis of p-cresol from phenol (B47542) by reacting it with methyl iodide (CH₃I) and sodium hydroxide (B78521). google.com This p-cresol can then be further functionalized. google.com

Another synthetic approach starts with p-chlorotoluene. Isomerization of p-chlorotoluene can be used to produce m-chlorotoluene, though this is a related but distinct process. google.com While direct conversion of p-chlorotoluene to the target compound is less common, it highlights the importance of aromatic substitution patterns in the synthesis design.

Diazotization reactions provide a powerful method for introducing a variety of functional groups onto an aromatic ring. nih.gov For the synthesis of this compound, a suitable precursor would be an appropriately substituted aniline, such as 2-amino-4-methoxytoluene. The diazotization of this amine, followed by a Sandmeyer reaction with a copper(I) chloride catalyst, would introduce the chloro group at the desired position. This method is known for its reliability and wide applicability in the synthesis of aryl halides. nih.gov

Regioselective Functionalization Strategies

Achieving the correct substitution pattern on the benzene (B151609) ring is a critical aspect of synthesizing this compound. Regioselective functionalization strategies are employed to control the position of the incoming chloro and methoxy (B1213986) groups. beilstein-journals.orgbeilstein-journals.orgchemistryviews.org

In the case of starting materials like p-cresol or 4-methoxytoluene, the existing methyl and hydroxyl/methoxy groups direct the incoming electrophile (the chlorine atom) primarily to the ortho position due to their activating and ortho-, para-directing nature. The challenge often lies in preventing the formation of other isomers. The choice of chlorinating agent, catalyst, and reaction conditions plays a crucial role in maximizing the yield of the desired 2-chloro isomer. google.com For instance, the use of bulky catalysts can favor substitution at the less sterically hindered ortho position.

Data Tables

Table 1: Synthetic Precursors for this compound

| Precursor Compound | CAS Number | Key Transformation |

| 4-Methylanisole (p-Methoxytoluene) | 104-93-8 | Chlorination |

| 2-Chloro-p-cresol | 6640-27-3 | Methylation |

| p-Cresidine | 120-71-8 | Diazotization, Sandmeyer Reaction |

| p-Methylphenol (p-Cresol) | 106-44-5 | Chlorination, Methylation |

Data sourced from multiple chemical suppliers and databases. chemsrc.com

Optimization of Reaction Conditions and Catalytic Systems

The synthesis of this compound is predominantly achieved through two primary routes: the electrophilic chlorination of 4-methoxytoluene and the methylation of 2-chloro-4-methylphenol. The success of these syntheses hinges on the meticulous optimization of reaction parameters and the selection of appropriate catalytic systems to maximize yield and regioselectivity.

Electrophilic Chlorination of 4-Methoxytoluene

The direct chlorination of 4-methoxytoluene is a common approach. The methoxy and methyl groups are both ortho-, para-directing, which can lead to a mixture of isomeric products. Therefore, the choice of chlorinating agent and catalyst is crucial for directing the substitution to the desired position (ortho to the methyl group and meta to the methoxy group).

Chlorinating Agents: Sulfuryl chloride (SO₂Cl₂) is a frequently employed chlorinating agent for aromatic compounds. It is often preferred over chlorine gas due to its liquid form, which allows for easier handling and more precise stoichiometric control.

Catalytic Systems: The use of a catalyst is essential to enhance the reaction rate and, more importantly, to control the regioselectivity.

Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zirconium(IV) chloride (ZrCl₄) are effective catalysts for electrophilic chlorination. researchgate.netgoogle.com They function by polarizing the Cl-Cl bond in the chlorinating agent, generating a more potent electrophile. The choice of Lewis acid and its concentration can significantly influence the isomer distribution. For instance, studies on related compounds have shown that varying the Lewis acid can alter the ratio of ortho to para isomers. lookchem.com

Zeolites: Zeolites, with their shape-selective properties, have been investigated as catalysts to improve the regioselectivity of chlorination reactions. In the chlorination of toluene (B28343) with sulfuryl chloride, zeolites like HNaX and ZSM-5 have demonstrated the ability to influence the ortho/para isomer ratio. psu.eduresearchgate.net The confined environment within the zeolite pores can favor the formation of one isomer over another.

Reaction Conditions: The optimization of reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of byproducts, such as other chlorinated isomers and polychlorinated species. Key parameters include:

Temperature: Chlorination reactions are typically conducted at low to moderate temperatures to control the reaction rate and prevent unwanted side reactions.

Solvent: The choice of solvent can impact the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome. Non-polar solvents are often used in these reactions.

Reaction Time: Monitoring the reaction progress is essential to ensure complete conversion of the starting material while avoiding the formation of over-chlorinated products.

Table 1: Optimization of Catalytic Systems for the Chlorination of 4-Methoxytoluene

| Catalyst | Chlorinating Agent | Solvent | Temperature (°C) | Key Findings |

| AlCl₃/FeCl₃ | SO₂Cl₂ | Dichloromethane (B109758) | Room Temperature | Catalyzes chlorination, but may lead to a mixture of isomers. |

| ZrCl₄ | NCS, NBS | Dichloromethane | Room Temperature | Effective for halogenation of various aromatic compounds with high selectivity. researchgate.netlookchem.com |

| Zeolites (e.g., ZSM-5) | SO₂Cl₂ | Not specified | Varied | Can influence the ortho/para isomer ratio due to shape selectivity. researchgate.net |

Methylation of 2-chloro-4-methylphenol

An alternative and often more selective route to this compound is the methylation of 2-chloro-4-methylphenol. In this pathway, the chlorine and methyl groups are already in the desired positions, and the reaction involves the straightforward conversion of the hydroxyl group to a methoxy group.

Methylating Agents: Dimethyl sulfate (DMS) is a powerful and commonly used methylating agent for phenols. nih.gov It is known for its high reactivity and efficiency.

Catalytic Systems and Reaction Conditions: The methylation of phenols is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.

Bases: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are common choices. The use of a milder base like sodium bicarbonate (NaHCO₃) has also been reported to be effective and selective for the methylation of carboxylic acids in the presence of hydroxyl groups, suggesting its potential for selective methylation under specific conditions. nih.gov

Phase-Transfer Catalysis: To facilitate the reaction between the aqueous phenoxide and the organic methylating agent, a phase-transfer catalyst (PTC) can be employed. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are effective in transporting the phenoxide ion into the organic phase where the reaction occurs. phasetransfercatalysis.comyoutube.com This technique can significantly enhance the reaction rate and yield.

Table 2: Optimization of Reaction Conditions for the Methylation of 2-chloro-4-methylphenol

| Methylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Key Findings |

| Dimethyl Sulfate | NaOH/K₂CO₃ | None | Acetone (B3395972)/Water | Reflux | Standard conditions for Williamson ether synthesis. |

| Dimethyl Sulfate | NaOH | Tetrabutylammonium Bromide | Dichloromethane/Water | Room Temperature | Phase-transfer catalysis enhances reaction rate and efficiency. |

| Dimethyl Sulfate | NaHCO₃ | None | Solvent-free | 90 | Demonstrates high regioselectivity for methylation of -COOH over -OH in salicylic (B10762653) acid. nih.gov |

Comparative Analysis of Synthetic Pathways: Efficiency and Selectivity

The choice between the chlorination of 4-methoxytoluene and the methylation of 2-chloro-4-methylphenol depends on several factors, including the availability and cost of starting materials, the desired purity of the final product, and considerations of process safety and environmental impact.

Efficiency: The methylation of 2-chloro-4-methylphenol is generally considered a more efficient route in terms of yield of the desired product. This is because the regiochemistry is pre-determined in the starting material, and the primary reaction is a high-yielding etherification. In contrast, the direct chlorination of 4-methoxytoluene can lead to the formation of multiple isomers, which reduces the yield of the target compound and necessitates purification steps.

Selectivity: Selectivity is a major advantage of the methylation pathway. The reaction almost exclusively yields this compound, as the other reactive site (the hydroxyl group) is the intended target of methylation. The chlorination pathway, however, is prone to producing a mixture of isomers, including 3-chloro-4-methoxytoluene (B1345679) and dichlorinated products. Achieving high selectivity in the chlorination route is a significant challenge and often requires careful optimization of catalysts and reaction conditions. Research into catalysts that can direct chlorination to the desired ortho position is ongoing. cardiff.ac.uk

Table 3: Comparative Analysis of Synthetic Pathways

| Feature | Chlorination of 4-Methoxytoluene | Methylation of 2-chloro-4-methylphenol |

| Starting Materials | 4-Methoxytoluene, Chlorinating Agent (e.g., SO₂Cl₂) | 2-chloro-4-methylphenol, Methylating Agent (e.g., DMS) |

| Selectivity | Lower; can produce a mixture of isomers. | Higher; regiochemistry is pre-determined. |

| Efficiency (Yield) | Potentially lower due to isomer formation and purification losses. | Generally higher. |

| Key Challenges | Controlling regioselectivity to favor the desired isomer. | Handling of toxic methylating agents like dimethyl sulfate. |

| Purification | Often requires separation of isomers. | Typically simpler purification. |

Reactivity and Mechanistic Investigations of 2 Chloro 4 Methoxy 1 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The outcome of these reactions on 2-Chloro-4-methoxy-1-methylbenzene is determined by the electronic effects of the existing substituents.

Directing and Activating Effects of Methoxy (B1213986) and Methyl Groups on the Aromatic Ring

Both the methoxy (-OCH₃) and methyl (-CH₃) groups are classified as activating groups in the context of electrophilic aromatic substitution. wikipedia.org This means they increase the rate of reaction compared to unsubstituted benzene by donating electron density to the aromatic ring, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. chembk.com

The methoxy group is a strongly activating group. wikipedia.org It exerts a strong electron-donating resonance effect (+R) by delocalizing one of the lone pairs of electrons from its oxygen atom into the benzene ring. This significantly increases the electron density at the ortho and para positions relative to the methoxy group, making these positions more susceptible to attack by electrophiles. wikipedia.orgchembk.com While the oxygen of the methoxy group is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant in directing the substitution.

The methyl group is a weakly activating group. libretexts.org It donates electron density primarily through hyperconjugation and a weak inductive effect (+I). This also enriches the electron density of the ring, particularly at the ortho and para positions, thus directing incoming electrophiles to these sites. libretexts.org

When both groups are present, as in this compound, their activating and directing effects are combined. The methoxy group, being a more powerful activator than the methyl group, will have a more dominant influence on the positions of subsequent electrophilic attack. libretexts.org

Table 1: Activating and Directing Effects of Methoxy and Methyl Groups

| Substituent | Activating/Deactivating | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| Methoxy (-OCH₃) | Strongly Activating | Ortho, Para | +R > -I |

Influence of the Chlorine Substituent on Regioselectivity

The chlorine substituent introduces a competing electronic effect. Halogens are a unique class of substituents in electrophilic aromatic substitution. They are considered deactivating groups, yet they are ortho-, para-directors. wikipedia.orgchembk.com

The deactivating nature of chlorine stems from its strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. chembk.com

However, the chlorine atom also possesses lone pairs of electrons that can be delocalized into the aromatic ring through a weak electron-donating resonance effect (+R). wikipedia.orgchembk.com This resonance effect, while weaker than the inductive effect, enriches the electron density at the ortho and para positions relative to the chlorine atom. This is why, despite slowing down the reaction, the chlorine atom directs incoming electrophiles to the ortho and para positions.

Mechanistic Pathways of Halogenation, Nitration, and Sulfonation

The mechanisms for halogenation, nitration, and sulfonation of this compound follow the general pattern of electrophilic aromatic substitution, which involves the generation of a strong electrophile that is then attacked by the electron-rich aromatic ring.

Halogenation: The halogenation of this compound, for instance with bromine (Br₂) or chlorine (Cl₂), typically requires a Lewis acid catalyst such as FeBr₃ or AlCl₃. youtube.com The catalyst polarizes the halogen molecule, creating a more potent electrophile (e.g., Br⁺ or Cl⁺). youtube.com The aromatic ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring. Given the directing effects of the substituents, halogenation is expected to occur at the positions ortho or para to the strongly activating methoxy group.

Nitration: Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). savemyexams.com Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). savemyexams.com The this compound ring attacks the nitronium ion, leading to the formation of a nitro-substituted product after deprotonation. The positions of nitration will be governed by the combined directing effects of the existing groups, with the positions activated by the methoxy and methyl groups being the most likely sites of substitution. A known related compound is 2-Chloro-4-methoxy-1-nitrobenzene. chegg.com

Sulfonation: Sulfonation is carried out with fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. savemyexams.com Sulfur trioxide is a powerful electrophile that is attacked by the aromatic ring. A key feature of sulfonation is its reversibility. savemyexams.com The resulting sulfonic acid group (-SO₃H) can be removed by heating in the presence of dilute acid. The electrophilic attack by SO₃ will be directed to the most nucleophilic positions on the ring, as determined by the methoxy and methyl groups.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions on aromatic rings are generally less common than electrophilic substitutions and typically require specific conditions or activating groups.

Reactivity at the Chlorine Atom

Aryl halides, such as this compound, are generally unreactive towards nucleophilic substitution reactions under standard conditions. savemyexams.com This low reactivity is attributed to several factors:

The C-Cl bond in an aryl halide has a partial double bond character due to resonance between the lone pairs of the chlorine and the aromatic pi-system, making the bond stronger and harder to break. savemyexams.com

The sp²-hybridized carbon of the benzene ring is more electronegative than an sp³-hybridized carbon, making it less susceptible to nucleophilic attack.

The electron-rich pi-system of the benzene ring repels approaching nucleophiles. doubtnut.com

For nucleophilic aromatic substitution (SₙAr) to occur readily, the aromatic ring typically needs to be activated by strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

This compound lacks such strong electron-withdrawing groups. Instead, it possesses electron-donating methoxy and methyl groups, which further deactivate the ring towards nucleophilic attack. Therefore, substitution of the chlorine atom by a nucleophile would require very harsh conditions, such as high temperatures and pressures, or the use of very strong bases which may proceed through a benzyne (B1209423) elimination-addition mechanism. libretexts.org

Participation of the Methoxy Group in Nucleophilic Processes

While direct nucleophilic attack on the ring is disfavored, the methoxy group can potentially influence nucleophilic processes in other ways. For instance, in reactions that might proceed via a benzyne intermediate under forcing conditions with a strong base, the position of the methoxy group could influence the regioselectivity of the subsequent nucleophilic addition to the benzyne. libretexts.org The steric bulk of the methoxy group and its ability to stabilize an adjacent anion could direct the incoming nucleophile. libretexts.org

Furthermore, while not a substitution on the ring itself, the ether linkage of the methoxy group could potentially be cleaved under harsh acidic conditions, although this is a different type of nucleophilic reaction. There is also evidence from studies on related non-aromatic systems that a methoxy group can assist in the departure of a nearby chloride ion through intramolecular nucleophilic participation, though this is not directly applicable to the stable aromatic system of this compound under typical nucleophilic substitution conditions. researchgate.net

Reactions at the Methyl Group

The methyl group, being attached to the benzene ring, is a benzylic position, which makes it particularly susceptible to a variety of chemical transformations, including radical reactions and oxidations.

Free Radical Halogenation and Functionalization

The benzylic hydrogens of the methyl group on this compound are significantly weaker than typical alkane C-H bonds. This characteristic allows for selective substitution via free radical halogenation. This type of reaction is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of a halogen molecule (like Cl₂ or Br₂) into highly reactive halogen radicals. rsc.orgresearchgate.net

The mechanism proceeds through a chain reaction:

Initiation: A halogen molecule cleaves into two halogen radicals (X•).

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group, forming a stable benzylic radical and a hydrogen halide (HX). This benzylic radical is stabilized by resonance with the aromatic ring. The newly formed benzylic radical then reacts with another halogen molecule (X₂) to yield the halogenated product (2-chloro-1-(halomethyl)-4-methoxybenzene) and a new halogen radical, which continues the chain. researchgate.net

Termination: The reaction ceases when two radicals combine. researchgate.net

The stability of the intermediate benzylic radical makes this position the preferred site of halogenation over the aromatic ring under these conditions. While direct studies on this compound are not prevalent, the principles of benzylic halogenation are well-established for substituted toluenes.

| Reagent | Conditions | Expected Major Product |

| N-Bromosuccinimide (NBS) | Peroxide (e.g., AIBN), CCl₄, heat | 2-(Bromomethyl)-1-chloro-4-methoxybenzene |

| Chlorine (Cl₂) | UV light (hν) | 2-Chloro-1-(chloromethyl)-4-methoxybenzene |

| Sulfuryl Chloride (SO₂Cl₂) | Radical initiator (e.g., AIBN) | 2-Chloro-1-(chloromethyl)-4-methoxybenzene |

This table represents expected outcomes based on established principles of free radical halogenation at benzylic positions.

Oxidative Transformations to Carboxylic Acid Derivatives

The methyl group of this compound can be oxidized to a carboxylic acid group using strong oxidizing agents. This is a common and high-yielding transformation for alkyl groups attached to an aromatic ring, provided the benzylic carbon has at least one hydrogen atom. nih.gov

Powerful oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄) are typically employed. researchgate.net The reaction is robust and generally proceeds to completion, converting the methyl group into a carboxyl group to form 2-chloro-4-methoxybenzoic acid. The aromatic ring itself, along with the chloro and methoxy substituents, is resistant to oxidation under these conditions.

The typical reaction involves heating the substrate with an aqueous solution of the oxidizing agent. For instance, refluxing this compound with a basic solution of potassium permanganate, followed by an acidic workup, would yield the corresponding carboxylic acid. nih.gov

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic solution (e.g., with NaOH or K₂CO₃), heat (reflux), then acidic workup (e.g., HCl) | 2-Chloro-4-methoxybenzoic acid |

| Sodium Dichromate (Na₂Cr₂O₇) | H₂SO₄, H₂O, heat | 2-Chloro-4-methoxybenzoic acid |

| Chromic Acid (H₂CrO₄) | Generated in situ from CrO₃ and H₂SO₄ in acetone (B3395972) (Jones Oxidation) | 2-Chloro-4-methoxybenzoic acid |

This table summarizes common methods for the oxidation of benzylic methyl groups to carboxylic acids.

Cleavage and Derivatization of the Methoxy Group

The methoxy group (–OCH₃) on the aromatic ring is an ether linkage that can be cleaved to yield a phenol (B47542). This demethylation is a synthetically important reaction. The most common and effective reagents for cleaving aryl methyl ethers are strong Lewis acids, particularly boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). researchgate.netufp.pt

When using BBr₃, the reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. ufp.pt The Lewis acidic boron atom coordinates to the ether oxygen, making the methyl group highly electrophilic and susceptible to nucleophilic attack by a bromide ion. Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to afford the phenol, 2-chloro-4-hydroxy-1-methylbenzene. researchgate.netcore.ac.uk Recent mechanistic studies suggest a complex pathway that may involve bimolecular interactions between ether-BBr₃ adducts. researchgate.netcore.ac.uk

Alternatively, heating with concentrated hydrobromic acid can also achieve demethylation via an Sₙ2 attack of bromide on the protonated ether's methyl group. Other reagents like aluminum chloride (AlCl₃) can also promote demethylation, sometimes with selectivity influenced by adjacent functional groups. researchgate.netgoogle.com

| Reagent | Typical Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78 °C to room temperature | 2-Chloro-4-hydroxy-1-methylbenzene |

| Hydrobromic Acid (HBr) | Concentrated aqueous solution, heat (reflux) | 2-Chloro-4-hydroxy-1-methylbenzene |

| Aluminum Chloride (AlCl₃) | Inert solvent, heat | 2-Chloro-4-hydroxy-1-methylbenzene |

This table outlines standard reagents and conditions for the cleavage of aryl methoxy groups.

Exploration of Novel Reaction Pathways and Stereochemical Outcomes

Beyond the classical transformations of its individual functional groups, the structure of this compound offers opportunities for novel reaction pathways. The presence of a C-Cl bond on the aromatic ring opens the door to a variety of modern cross-coupling reactions. For instance, palladium- or nickel-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig amination could be employed to form new carbon-carbon or carbon-nitrogen bonds at the C2 position.

Furthermore, the benzylic C-H bonds of the methyl group are targets for advanced functionalization methods. Photoredox catalysis, for example, can enable the direct C-H functionalization of toluene (B28343) derivatives under mild conditions. acs.org Such methods could potentially be applied to generate benzylic radicals from this compound, which could then be trapped by various nucleophiles or coupling partners, including in enantioselective transformations. acs.orgacs.org The development of catalytic systems that functionalize benzylic positions through deprotonation, facilitated by metal-arene π-coordination, represents another frontier. rsc.org

While these specific applications to this compound are not extensively documented, the compound serves as a plausible substrate for these cutting-edge methodologies. The stereochemical outcomes of such reactions, particularly those creating a new stereocenter at the benzylic position, would be of significant interest. For example, asymmetric catalysis could potentially lead to the enantioselective synthesis of β-benzylated aldehydes or other chiral molecules. acs.orgnih.gov However, detailed stereochemical investigations on this specific substrate are a subject for future research. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Positional and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Chloro-4-methoxy-1-methylbenzene would be expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group, leading to a specific splitting pattern. The integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the methyl carbon, the methoxy carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. Data available through PubChem indicates the presence of ¹³C NMR spectra for the synonymous compound 3-Chloro-4-methoxytoluene (B1345679). hmdb.ca

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~ 2.2 | CH₃ |

| ~ 3.8 | OCH₃ |

| ~ 6.8 - 7.3 | Aromatic H |

Note: The table above presents predicted data based on typical chemical shift ranges for similar structures. Actual experimental values are required for definitive assignment.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations.

For this compound, the IR spectrum would be expected to display characteristic absorption bands for:

C-H stretching (aromatic and aliphatic): Typically observed around 3100-3000 cm⁻¹ for aromatic C-H and 3000-2850 cm⁻¹ for aliphatic C-H.

C=C stretching (aromatic): A series of bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

C-O stretching (ether): A strong absorption band is expected in the 1250-1000 cm⁻¹ range due to the aryl-alkyl ether linkage.

C-Cl stretching: This vibration typically appears in the 800-600 cm⁻¹ region.

The NIST WebBook provides access to the vapor phase IR spectrum of the synonymous compound, 3-Chloro-4-methoxytoluene. hmdb.ca

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O (Ether) Stretch | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure.

For this compound (C₈H₉ClO), the expected exact mass can be calculated. Upon ionization in the mass spectrometer, the molecule will form a molecular ion [M]⁺. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak.

Common fragmentation pathways for this type of compound could involve the loss of a methyl radical (•CH₃) from the methoxy group or the toluene (B28343) methyl group, or the loss of a formyl radical (•CHO) or a chloro radical (•Cl). Analysis of the masses of the resulting fragment ions can help to piece together the molecular structure. The NIST WebBook provides a mass spectrum for 3-Chloro-4-methoxytoluene, obtained by electron ionization. hmdb.ca

| Ion | m/z (Nominal) | Possible Identity |

| [M]⁺ | 156/158 | Molecular Ion |

| [M-CH₃]⁺ | 141/143 | Loss of a methyl group |

| [M-Cl]⁺ | 121 | Loss of a chlorine atom |

Advanced Techniques for Structural Conformation in Solution and Solid State

While ¹H NMR, ¹³C NMR, IR, and MS are fundamental techniques, more advanced methods can provide deeper insights into the three-dimensional structure and conformation of this compound in both solution and solid states.

In Solution:

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the assignments made from 1D NMR spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, providing information about the preferred conformation of the methoxy group relative to the benzene ring.

In the Solid State:

Solid-State NMR (ssNMR): This technique can provide information about the structure and dynamics of the molecule in its crystalline form. It can be particularly useful for studying polymorphism, where a compound can exist in different crystalline structures.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide a definitive three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Methoxy 1 Methylbenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-chloro-4-methoxy-1-methylbenzene, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would also provide insights into electronic properties such as total energy, dipole moment, and the distribution of electron density. Without specific studies on this compound, no precise geometrical parameters or electronic structure data can be provided.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. An analysis for this compound would involve calculating the energies of the HOMO and LUMO to predict its reactivity patterns. Specific energy values and the HOMO-LUMO gap are not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would identify the likely sites for chemical reactions. However, no such specific analysis has been found.

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and charge distribution within a molecule. It examines charge transfer and hyperconjugative interactions between orbitals. An NBO analysis of this compound would yield information on the natural atomic charges on each atom, providing a quantitative picture of the electronic effects of the chloro, methoxy (B1213986), and methyl substituents on the benzene (B151609) ring. Specific charge distribution data for this molecule is not available.

Aromaticity Indices and Their Correlation with Substituent Effects

Aromaticity is a fundamental concept in chemistry, and various computational indices are used to quantify it. For this compound, indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS) could be calculated to assess the degree of aromaticity of the benzene ring and how it is influenced by the attached substituents. Such specific calculations have not been reported in the available literature.

Reaction Mechanism Elucidation through Transition State Modeling and Energy Profile Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling transition states and calculating reaction energy profiles. For reactions involving this compound, this would involve identifying the structures of transition states and intermediates and calculating their energies to determine the reaction pathway and activation energies. No computational studies on the reaction mechanisms of this specific compound were found.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods can accurately predict various spectroscopic parameters. For this compound, these calculations could provide theoretical vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra are valuable for interpreting experimental data. Unfortunately, no published computational spectroscopic data for this molecule could be located.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

2-Chloro-4-methoxy-1-methylbenzene serves as a fundamental building block in the multistep synthesis of more complex molecules. chembk.com Its utility stems from the reactivity of its functional groups, particularly the chlorine atom, which acts as a handle for forming new carbon-carbon and carbon-heteroatom bonds. The chloro group on the aromatic ring makes the molecule an ideal substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com

These reactions are cornerstones of modern organic synthesis, enabling the precise construction of intricate molecular frameworks. Key examples of such transformations where this compound can be employed include:

The Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond, typically to create biaryl structures. libretexts.org

The Heck Reaction: In this process, the aryl chloride is coupled with an alkene to form a substituted alkene, a common feature in many natural products and pharmaceuticals. wikipedia.orgorganic-chemistry.orgnih.gov

The Sonogashira Coupling: This reaction joins the aryl chloride with a terminal alkyne, creating an arylalkyne moiety, which is a valuable precursor for many complex targets. wikipedia.orglibretexts.orgorganic-chemistry.org

The methoxy (B1213986) and methyl groups also influence the reactivity of the ring and can be modified in subsequent synthetic steps, adding to the compound's versatility as an intermediate. chembk.com

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure Type |

| Suzuki-Miyaura Coupling | Organoboron Compound | C(aryl)-C(sp2/sp3) | Biaryl or Alkyl-Aryl |

| Heck Reaction | Alkene | C(aryl)-C(alkenyl) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | C(aryl)-C(alkynyl) | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | C(aryl)-N | Arylamine |

Utility in the Development of Pharmaceutical and Agrochemical Active Ingredients

The structural motif of this compound is present in or can be used to construct various biologically active compounds. It is cited as a raw material for producing pharmaceuticals as well as pesticides and herbicides for the agricultural sector. chembk.com The specific combination of its functional groups is valuable for tuning the properties of a molecule to interact effectively with biological targets.

A prominent example of a complex pharmaceutical whose synthesis involves a closely related structural analog is Trametinib, a MEK inhibitor used in cancer therapy. The synthesis of Trametinib and its key intermediates involves the coupling of an N-(2-fluoro-4-iodophenyl) moiety. google.comportico.orgpatsnap.comnih.gov The this compound scaffold represents a viable starting point or analog for developing such complex, heterocyclic-based drugs. Its derivatives are also investigated for other therapeutic areas; for instance, chloro-methoxy substituted benzamides have been synthesized and evaluated as potential anti-cancer agents.

In agrochemistry, the development of effective and selective herbicides and pesticides often relies on isomerically pure chloroaromatics. psu.edu The substitution pattern of this compound can impart specific properties required for activity against target pests or weeds while potentially reducing off-target effects.

Precursor in the Synthesis of Functional Polymer Materials and Specialty Resins

While less common than its application in small-molecule synthesis, the functional groups on this compound provide potential pathways for its use in materials science. Chlorinated aromatic compounds, in general, can be used to create specialty polymers. For example, chlorinated polyaryl ethers are noted for their utility as lubricants. google.com

The reactivity of the chloro group allows this compound to potentially act as a monomer or a co-monomer in polymerization reactions. For instance, it could be incorporated into polyketone or polyether chains, where the methoxy and methyl groups would modify the physical properties of the resulting polymer, such as its solubility, thermal stability, or mechanical characteristics. researchgate.net Toluene (B28343) and its derivatives are used in the production of vinyl polymers for applications like pressure-sensitive adhesives. whiterose.ac.uk The presence of the chloro group offers a site for polymerization or post-polymerization modification, while the methoxy group can influence the polymer's final properties, making it a candidate for the development of functional polymers and specialty resins. google.com

Strategic Importance in Bioisosteric Design for Medicinal Chemistry

Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or group of atoms in a biologically active compound is replaced by another with similar physical or chemical properties to enhance potency, improve selectivity, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.comprinceton.edu The this compound scaffold is of significant interest in this context.

The combination of a halogen (Cl), a hydrogen-bond acceptor (OCH₃), and a small lipophilic group (CH₃) provides a unique structural and electronic profile. This arrangement can serve as a bioisosteric replacement for other substituted phenyl rings in a drug candidate. nih.gov For example, it could mimic a dimethoxy, a dichlorophenyl, or other substituted aromatic moieties, offering a refined balance of properties.

Table 2: Bioisosteric Properties of Functional Groups in this compound

| Functional Group | Property Contribution | Potential Bioisosteric Role |

| Chlorine (Cl) | Lipophilic, Electron-withdrawing | Can replace H, F, Br, or CH₃ to modulate electronics and block metabolic sites. acs.org |

| Methoxy (OCH₃) | H-bond acceptor, Electron-donating | Can replace OH, F, or NH₂ to alter H-bonding potential and metabolic stability. researchgate.net |

| Methyl (CH₃) | Lipophilic, Steric bulk | Can replace H, Cl, or other small alkyl groups to probe steric pockets in a receptor. |

Development of Novel Reagents and Ligands Derived from this compound

The inherent reactivity of this compound makes it a valuable starting point for the creation of novel chemical reagents and ligands for catalysis. chembk.com The presence of the chloro-aromatic group is key to this application.

One major use is in the preparation of organometallic reagents. The chlorine atom can be exchanged with a metal, such as magnesium (to form a Grignard reagent) or lithium, to create a potent carbon-based nucleophile. This new reagent can then be used in a wide array of reactions to build complex carbon skeletons.

Furthermore, the compound is a precursor for sophisticated ligands used in transition-metal catalysis. The chloro group can be substituted in cross-coupling reactions (e.g., with phosphines or amines) to build more elaborate structures. These resulting molecules can then act as ligands, binding to metals like palladium, nickel, or copper, and directing the outcome of catalytic reactions with high efficiency and selectivity. nih.gov For example, tetrazine-based ligands, which have applications in chemical biology, have been synthesized via Sonogashira coupling from bromo-tetrazine precursors, a reaction pathway for which this compound is a suitable starting material. rsc.org

Environmental Chemistry and Degradation Pathways Academic Perspective

Environmental Occurrence and Distribution of Halomethoxybenzenes

Halomethoxybenzenes (HMBs), the chemical class to which 2-Chloro-4-methoxy-1-methylbenzene belongs, are found in diverse environmental settings. Their presence is attributed to both natural and anthropogenic sources. Notably, many chloroanisoles, a subset of HMBs, are not primary industrial products but are formed through the microbial methylation of chlorophenols. nih.govnih.govresearchgate.net Chlorophenols have been used extensively as wood preservatives, and under damp conditions, microorganisms can transform them into the corresponding chloroanisoles. nih.govresearchgate.net This process is a significant source of chloroanisoles in indoor environments, where they are known for causing musty or moldy odors. nih.govnih.govresearchgate.netmdpi.com

The occurrence of HMBs is not limited to contaminated sites or indoor air. They have been detected in various environmental matrices, including soil, water, and even in wildlife such as fish. mdpi.com The physical-chemical properties of these compounds, particularly their tendency to adsorb to organic matter, influence their distribution in the environment. researchgate.net For instance, the presence of chloroanisoles in cork can be linked to environmental sources and subsequent adsorption onto the cork bark. researchgate.net

While specific data on the environmental levels of this compound are not widely available, the general distribution patterns of related chloroanisoles suggest that it could be present in environments where its precursor, 2-chloro-4-methylphenol (B1207291), might be found, particularly in areas with a history of industrial activity or wood preservation.

Atmospheric Transport and Deposition Mechanisms

The atmospheric behavior of a chemical is a key determinant of its potential for long-range transport and widespread environmental distribution. For many organic pollutants, atmospheric reactions, particularly with the hydroxyl radical (OH), are the primary degradation pathway. nih.govcopernicus.orgnih.gov The OH radical is a powerful oxidizing agent in the troposphere, initiating the degradation of a vast array of volatile organic compounds. copernicus.orgcopernicus.org

Theoretical studies on the atmospheric degradation of aromatic compounds like phenanthrene (B1679779) and chrysene (B1668918) by OH radicals have shown that this process leads to the formation of various oxygenated and nitrated products. nih.govnih.gov The atmospheric lifetime of these compounds is often determined by their reaction rate with OH radicals. nih.govnih.gov For instance, the calculated atmospheric lifetime of chrysene with respect to reaction with OH radicals is approximately 6.4 hours. nih.gov

While specific kinetic data for the reaction of this compound with OH radicals are not readily found in the literature, it is expected to undergo similar atmospheric oxidation processes. The methoxy (B1213986) and methyl groups on the benzene (B151609) ring are likely sites for hydrogen abstraction by OH radicals, and the aromatic ring itself is susceptible to OH radical addition. These initial reactions would lead to the formation of a variety of transformation products. The volatility of this compound will also influence its partitioning between the gas and particulate phases in the atmosphere, which in turn affects its transport and deposition.

Biotic Transformation and Biodegradation Pathways

The microbial degradation of halogenated aromatic compounds is a key process in their removal from the environment. As previously mentioned, a significant environmental source of chloroanisoles is the microbial methylation of chlorophenols. nih.govnih.govresearchgate.net This is a biotic transformation where a methyl group is added to the precursor compound.

The reverse process, the degradation of chloroanisoles, can also be mediated by microorganisms. The biodegradation of chloroanisoles often involves initial attack on the aromatic ring or the methoxy group. A common pathway for the degradation of anisoles is O-demethylation to form the corresponding phenol (B47542). This phenol can then undergo further degradation.

For halogenated aromatic compounds, a critical step in their biodegradation is dehalogenation, the removal of the halogen substituent. This can occur under both aerobic and anaerobic conditions. Under aerobic conditions, oxygenases often play a key role in initiating the attack on the aromatic ring, leading to the formation of catechols which can then be further metabolized.

While specific studies on the biodegradation of this compound are scarce, the general principles of microbial degradation of chloroaromatic compounds suggest that potential pathways would include:

O-demethylation: to form 2-chloro-4-methylphenol.

Hydroxylation: of the aromatic ring, followed by ring cleavage.

Dehalogenation: either as an initial step or after initial transformation of the molecule.

Identification of Environmental Metabolites and Transformation Products

The identification of metabolites and transformation products is crucial for understanding the complete environmental fate of a chemical and for assessing the potential risks posed by its degradation products.

Based on the degradation pathways discussed above, several potential environmental metabolites of this compound can be hypothesized.

Table 2: Potential Environmental Transformation Products of this compound This table presents hypothetical transformation products based on known degradation pathways of related compounds.

| Transformation Process | Potential Product |

| Photochemical Degradation (in water) | 2-Chloro-4-methylphenol |

| Atmospheric Oxidation | Hydroxylated and/or nitrated derivatives |

| Biotic O-demethylation | 2-Chloro-4-methylphenol |

| Biotic Hydroxylation | Chlorinated and methylated catechols |

The study on the photolysis of 4-chloroanisole (B146269) provides direct evidence for the formation of 4-chlorophenol (B41353) as a transformation product. researchgate.net It is highly probable that this compound would undergo a similar transformation to yield 2-chloro-4-methylphenol. In indoor environments where chloroanisoles are formed from chlorophenols, the precursor chlorophenol itself can be considered a related compound of interest. nih.govresearchgate.net

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes for 2-Chloro-4-methoxy-1-methylbenzene

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce the environmental impact of industrial processes. Future research will likely focus on developing more sustainable methods for the production of this compound. This involves the exploration of eco-friendly solvents, catalysts, and reaction conditions.

Current synthetic methodologies often rely on traditional approaches that may involve hazardous reagents and generate significant waste. A patent for a related isomer, 6-chloro-2-methoxytoluene, highlights a method that is low in cost and has minimal environmental hazards, suggesting a potential avenue for developing greener syntheses for this compound. Key areas of investigation will include:

Use of Greener Solvents: Replacing conventional volatile organic compounds with alternatives such as water, supercritical fluids, or biodegradable solvents.

Catalytic Efficiency: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. Biocatalysis, using enzymes to perform specific chemical transformations, presents a promising and environmentally benign approach.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption compared to conventional heating.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Avoiding the use of auxiliary substances or making them innocuous. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Utilizing renewable raw materials instead of depleting ones. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products to break down into innocuous degradation products. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring to prevent pollution. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Exploration of Novel Catalytic Transformations and Reaction Modalities

The functional groups present in this compound, a chloro, a methoxy (B1213986), and a methyl group on a benzene (B151609) ring, make it a versatile substrate for a variety of catalytic transformations. Future research is expected to explore novel ways to selectively functionalize this molecule to create more complex and valuable compounds.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, are a key area for exploration. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. Investigating the reactivity of the chloro-substituent in reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations could lead to the synthesis of a diverse range of derivatives.

Furthermore, the direct C-H functionalization of the aromatic ring presents an exciting frontier. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to new molecules. Research in this area would focus on developing selective catalysts that can target specific C-H bonds on the benzene ring of this compound. A related compound, 2-Chloro-1,4-dimethoxybenzene, has been identified as a catalytic cofactor for lignin peroxidase, indicating the potential for this class of compounds to participate in biocatalytic processes.

Advanced Applications in Targeted Drug Discovery and Materials Engineering

While specific applications of this compound are still emerging, the structural motifs it contains are prevalent in biologically active molecules and functional materials.

In Drug Discovery: The presence of chloro and methoxy groups on an aromatic ring is a common feature in many pharmaceutical compounds. These groups can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its ability to bind to a biological target and its metabolic stability. Future research could involve using this compound as a building block for the synthesis of new drug candidates. The synthesis and biological evaluation of derivatives of other chloro-methoxy-substituted compounds have already shown promise in various therapeutic areas.

In Materials Engineering: Aromatic compounds are fundamental components of many advanced materials, including polymers, liquid crystals, and organic electronics. The specific substitution pattern of this compound could be exploited to create materials with tailored electronic, optical, or thermal properties. For instance, it could serve as a monomer or a precursor for the synthesis of novel polymers with specific functionalities.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The integration of computational chemistry with experimental studies provides a powerful tool for understanding and predicting the behavior of molecules. For this compound, this interdisciplinary approach can accelerate research in several key areas.

Computational methods, such as Density Functional Theory (DFT), can be used to:

Predict the reactivity of different positions on the molecule, guiding the design of selective synthetic transformations.

Simulate spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new derivatives.

Model the interactions of the molecule with biological targets, facilitating rational drug design.

Investigate the electronic and photophysical properties of materials derived from this compound.

By combining these theoretical predictions with experimental validation, researchers can gain a deeper understanding of the structure-property relationships of this compound and its derivatives, leading to more efficient and targeted research efforts. While no specific integrated studies on this compound have been published, the methodologies applied to similar molecules provide a clear roadmap for future investigations.

Comprehensive Environmental Fate and Risk Assessment Methodologies

As with any chemical compound, a thorough understanding of the environmental fate and potential risks of this compound is crucial. Future research in this area will need to address several key aspects to ensure its safe handling and use.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards, indicating the need for careful management.

Key Research Areas:

Biodegradation Pathways: Investigating how the compound is broken down by microorganisms in soil and water. Studies on the degradation of other chlorotoluenes have identified specific enzymatic pathways, which can serve as a starting point for understanding the fate of this compound.

Ecotoxicity: Assessing the potential harm to aquatic and terrestrial organisms. This involves conducting standardized tests to determine the toxicity to representative species.

Persistence and Bioaccumulation: Determining how long the compound persists in the environment and its potential to accumulate in the food chain.

Advanced Analytical Methods: Developing sensitive and selective analytical techniques for the detection and quantification of the compound and its degradation products in environmental matrices.

Q & A

Q. What are the primary synthetic routes for 2-Chloro-4-methoxy-1-methylbenzene, and what are the critical reaction steps?

The synthesis typically involves halogenation and nucleophilic substitution reactions. A common method starts with a toluene derivative, where chlorine is introduced via electrophilic aromatic substitution, followed by methoxy group installation using reagents like sodium methoxide under controlled pH and temperature . Industrial-scale synthesis may employ catalysts (e.g., FeCl₃ for chlorination) and optimized solvent systems (e.g., DMSO for methoxylation) to enhance yield and purity .

Q. How do the electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?

The electron-donating methoxy group (-OCH₃) at the para position activates the benzene ring toward electrophilic attack, directing incoming electrophiles to the ortho and para positions. Conversely, the electron-withdrawing chlorine atom at the ortho position deactivates the ring, creating regioselective challenges. Computational studies (e.g., DFT calculations) are recommended to predict dominant reaction sites and optimize substitution patterns .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- NMR : ¹H and ¹³C NMR can resolve the methyl (δ ~2.3 ppm), methoxy (δ ~3.8 ppm), and aromatic proton environments.

- GC-MS : Ideal for purity assessment and tracking halogenated byproducts.

- IR : Confirms functional groups (C-Cl stretch ~550 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting literature data on the catalytic efficiency of Suzuki-Miyaura coupling reactions involving this compound be resolved?

Discrepancies often arise from variations in palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) or solvent polarity. A systematic approach includes:

Control experiments : Compare yields under identical conditions (temperature, solvent, base).

Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps.

Computational modeling : Assess steric and electronic effects of substituents on transition states .

Q. What strategies are recommended for optimizing the regioselective functionalization of this compound in cross-coupling reactions?

- Directed ortho-metalation : Use directing groups (e.g., -CONHR) to override inherent substituent effects.

- Protecting groups : Temporarily block the methoxy group to redirect reactivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions .

Q. How does the compound’s stability under varying pH conditions impact its applications in medicinal chemistry?

this compound is stable in pH 5–9, making it suitable for drug intermediate synthesis. However, acidic conditions (pH < 5) may hydrolyze the methoxy group, while alkaline conditions (pH > 9) risk dechlorination. Pre-formulation studies using accelerated stability testing (40°C/75% RH) are critical for pharmaceutical applications .

Methodological Notes

- Contradiction Handling : When conflicting data arise (e.g., catalytic efficiency), prioritize peer-reviewed studies from authoritative sources (e.g., PubChem, ACS journals) over commercial databases .

- Green Chemistry : Explore solvent-free reactions or biocatalytic methods to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.